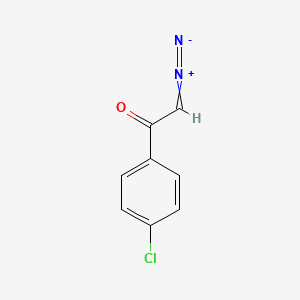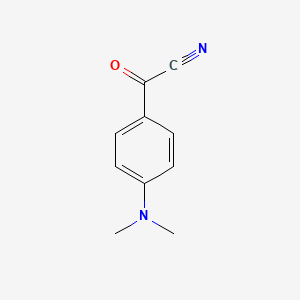![molecular formula C13H11N3O2S B13995718 3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine CAS No. 55316-53-5](/img/structure/B13995718.png)
3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring, with a phenylsulfonylmethyl group attached at the third position. The structural complexity and versatility of this compound make it a valuable scaffold in medicinal chemistry, materials science, and other areas of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclocondensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by sulfonylation to introduce the phenylsulfonylmethyl group. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylmethyl group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonylmethyl alcohols. Substitution reactions can lead to a variety of substituted imidazo[1,5-a]pyrazine derivatives.
Applications De Recherche Scientifique
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: The compound has shown potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonylmethyl group can enhance the compound’s binding affinity and specificity, leading to improved pharmacological properties. The pathways involved in these interactions often include inhibition or activation of enzymatic activity, receptor modulation, and signal transduction.
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar structural features but different substitution patterns.
Imidazo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrazine ring, which may exhibit different chemical and biological properties.
Imidazo[1,5-a]pyrimidine: A compound with a pyrimidine ring, known for its applications in medicinal chemistry and materials science.
The uniqueness of imidazo[1,5-a]pyrazine,3-[(phenylsulfonyl)methyl]- lies in its specific substitution pattern and the presence of the phenylsulfonylmethyl group, which can significantly influence its reactivity and applications.
Propriétés
Numéro CAS |
55316-53-5 |
|---|---|
Formule moléculaire |
C13H11N3O2S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
3-(benzenesulfonylmethyl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)10-13-15-9-11-8-14-6-7-16(11)13/h1-9H,10H2 |
Clé InChI |
JIGNJZGKKVJYMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=NC=C3N2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)




![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)




